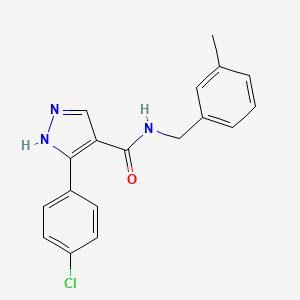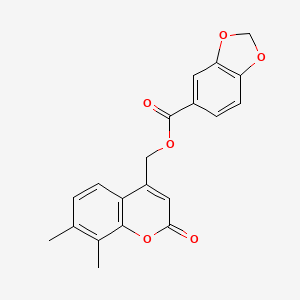
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in various research fields. CPPC is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2, preventing its activation and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have low toxicity, making it a safe and effective tool for in vitro and in vivo experiments. However, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in water and its limited stability in biological fluids. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has significant potential for future research. Some of the future directions include:
1. Studying the role of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in the treatment of various types of cancer, including breast, lung, and prostate cancer.
2. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Studying the anti-inflammatory and anti-oxidant properties of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide for the treatment of inflammatory diseases.
4. Developing new derivatives of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide with improved solubility and stability in biological fluids.
5. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a tool for studying the role of CK2 in various cellular processes.
Conclusion:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide is a potent inhibitor of CK2, which has significant potential for various research applications. It has been shown to have anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity, and low toxicity. However, it also has some limitations, including its low solubility and limited stability in biological fluids. Future research should focus on exploring the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in various research fields and developing new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenylhydrazine with 3-methylbenzyl isothiocyanate, followed by the reaction with 1H-pyrazole-4-carboxylic acid. The final product is obtained by the addition of acetic anhydride and triethylamine. The overall yield of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide synthesis is around 60%.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various research fields. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been studied for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-12-3-2-4-13(9-12)10-20-18(23)16-11-21-22-17(16)14-5-7-15(19)8-6-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZSRPIMJTDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)

![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)

![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea](/img/structure/B7540664.png)